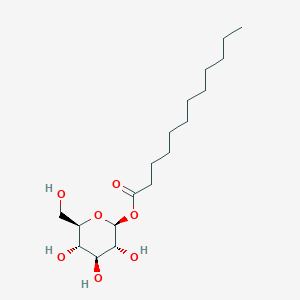

1-Oxododecyl b-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-LHKMKVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369136 | |

| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64395-92-2 | |

| Record name | β-D-Glucopyranose, 1-dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64395-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Oxododecyl b-D-glucopyranoside physicochemical characteristics

Physicochemical Characteristics of 1-Oxododecyl -D-Glucopyranoside

A Technical Guide to Structure, Stability, and Surfactant Thermodynamics[1]

Executive Summary

1-Oxododecyl

This structural distinction dictates its unique physicochemical profile: it is biodegradable, susceptible to alkaline hydrolysis, and exhibits distinct solubility limitations that challenge standard critical micelle concentration (CMC) measurements. It serves as a critical intermediate in oligosaccharide synthesis and a biocompatible permeation enhancer in drug delivery systems.

Key Identifier:

Molecular Architecture & Thermodynamics[1]

The molecule consists of a hydrophilic glucose head group attached to a hydrophobic dodecyl (lauryl) tail via an ester bond at the C1 anomeric carbon.

Structural Visualization

The following diagram contrasts the Ester (1-Oxododecyl) linkage with the Ether (Dodecyl) linkage, highlighting the site of hydrolytic instability.

Figure 1: Structural topology of 1-Oxododecyl

Physicochemical Profile

The ester linkage introduces a carbonyl dipole, altering the crystal lattice energy and solubility compared to the ether analogue.

| Parameter | Value / Characteristic | Technical Context |

| Molecular Formula | Distinct from ether ( | |

| Molecular Weight | 362.46 g/mol | Monodisperse (unlike industrial APG mixtures). |

| Physical State | White Crystalline Powder | High crystallinity often limits cold-water solubility.[1] |

| Solubility | Low in water; Soluble in Ethanol, DMSO, Ionic Liquids | Critical Insight: Water solubility is significantly lower than Sucrose Monolaurate due to the smaller head group preventing effective hydration of the crystal lattice. |

| CMC | Not measurable in pure water | Due to solubility limits (Krafft point > RT). Estimated ~0.2–0.5 mM in co-solvent systems. |

| HLB (Calc.) | ~10 – 12 | Oil-in-Water (O/W) emulsifier.[1] Less hydrophilic than Sucrose esters (HLB ~15). |

| Stability | pH < 8.0 (Stable); pH > 9.0 (Hydrolysis) | The anomeric ester is labile in alkaline conditions, degrading to Glucose + Lauric Acid. |

Synthesis & Production Protocols

Direct esterification of glucose with fatty acids is thermodynamically unfavorable in standard solvents due to the immiscibility of reactants (hydrophilic sugar vs. hydrophobic fatty acid). The authoritative method utilizes Ionic Liquids (ILs) or Deep Eutectic Solvents (DES) with enzymatic catalysis.

Protocol: Enzymatic Synthesis in Ionic Liquid

Objective: Synthesize 1-O-Dodecanoyl-

Reagents:

-

Substrate: D-Glucose (anhydrous).

-

Acyl Donor: Vinyl Laurate (favors irreversible reaction via tautomerization of vinyl alcohol).

-

Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).[3]

-

Solvent: 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][TfO]) or [Bmim][dca].[1]

Workflow:

-

Dissolution: Dissolve D-Glucose (0.5 M) in [Bmim][TfO] at 50°C.

-

Initiation: Add Vinyl Laurate (3:1 molar ratio to glucose) and CAL-B (20 mg/mL).

-

Incubation: Shake at 50°C, 200 rpm for 24–48 hours.

-

Quenching: Filter off the immobilized enzyme.

-

Extraction: Extract the product using Ethyl Acetate (product partitions into organic phase; IL remains separate).

-

Purification: Evaporate solvent and recrystallize from Ethanol/Hexane.

Figure 2: Chemo-enzymatic synthesis workflow utilizing Ionic Liquids to overcome reactant immiscibility.[1]

Applications in Drug Development[4]

Permeation Enhancement

1-Oxododecyl

-

Mechanism: It inserts into the lipid bilayer, creating transient defects that increase membrane fluidity without causing permanent lysis (unlike ionic surfactants).

-

Advantage: The ester bond hydrolyzes in vivo, minimizing systemic toxicity and accumulation.

Biodegradable Emulsification

Used in parenteral formulations where long-term surfactant accumulation is undesirable.[1] The metabolic products (glucose and lauric acid) are non-toxic and readily metabolized.

Experimental Validation: Surface Tension Measurement

Due to the low water solubility of the pure ester, standard Wilhelmy plate methods often fail. The following modified protocol is recommended.

Modified Wilhelmy Plate Protocol:

-

Solvent Preparation: Prepare a stock solution in Ethanol (10 mM).

-

Dilution Series: Dilute the stock into water to create a concentration series (0.001 mM to 1.0 mM), keeping ethanol concentration < 1%.

-

Equilibration: Allow solutions to equilibrate for 1 hour at 25°C. Note that precipitation may occur above the solubility limit (~0.1 mM).

-

Measurement: Measure surface tension (

) vs. log(C). -

Interpretation: The break point in the

-log(C) curve indicates the CMC or the solubility limit. For 1-Oxododecyl

References

-

Lin, X., et al. (2016).[3] "Synthesis of Glucose Monolaurate in Ionic Liquids: The Effect of Anion/Cation Nature." Frontiers in Chemistry.

-

Mai, N. L., et al. (2014).[3] "Biocatalytic synthesis of glucose laurate in ionic liquids with high yield." Journal of Biotechnology.

-

Zheng, Y., et al. (2015).[3] "Sugar Fatty Acid Esters: Synthesis, Properties and Applications." Biotechnology Advances.

-

PubChem. (2025).[1][4][5] "Compound Summary: 1-Oxododecyl beta-D-glucopyranoside (CAS 64395-92-2)."[1][2]

- Ducret, A., et al. (1996). "Enzymatic synthesis of sugar esters in organic medium." Journal of the American Oil Chemists' Society. (Reference for CMC/Solubility challenges).

Sources

- 1. Sucrose, 1-laurate | C24H44O12 | CID 10311609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Oxododecyl β-D-glucopyranoside5g | Innerear Disorders Therapeutics [innerear-disorders-therapeutics.com]

- 3. Frontiers | Atypical Reaction Media and Organized Systems for the Synthesis of Low-Substitution Sugar Esters [frontiersin.org]

- 4. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13-(beta-D-glucosyloxy)docosanoic acid | C28H54O8 | CID 440222 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Oxododecyl b-D-glucopyranoside molecular structure and conformation

1-Oxododecyl -D-Glucopyranoside: Molecular Architecture and Conformational Dynamics

Executive Summary

1-Oxododecyl

This structural nuance imparts unique physicochemical properties, specifically biodegradability and pH-dependent stability, making it a critical candidate for drug delivery systems (prodrug modeling) and transient membrane permeabilization.[2][3] This guide provides a rigorous analysis of its molecular geometry, conformational energy landscape, and synthesis protocols.[3]

Part 1: Molecular Architecture

Chemical Identity and Nomenclature

The term "1-Oxododecyl" refers to the lauroyl acyl radical [

Stereochemical Configuration

The molecule is built upon the D-glucopyranose scaffold.[2]

-

Ring Conformation: The pyranose ring adopts the

chair conformation , which is the thermodynamically preferred state for D-glucose.[2][3] In this geometry, the bulky hydroxymethyl group at C5 and the hydroxyls at C2, C3, and C4 occupy equatorial positions to minimize 1,3-diaxial steric repulsion.[3] -

Anomeric Configuration (

): The "1-Oxododecyl" ester group at C1 is in the equatorial position.[2][3] This contrasts with the

Figure 1: Abstract molecular connectivity emphasizing the labile ester linkage distinguishing this molecule from standard alkyl glucosides.[2][3]

Part 2: Conformational Dynamics

The Glycosyl Ester Linkage

The conformation of 1-Oxododecyl

- (O5-C1-O1-C'): Controls the orientation of the ester group relative to the sugar ring.[2][3]

-

(C1-O1-C'-C

Unlike ethers, the ester group (

Rotational Isomerism[2][3]

-

Head Group: The hydroxymethyl group (C6) rotates between gt (gauche-trans), tg, and gg rotamers.[2][3] In the

-anomer, the gt and gg populations are modulated by solvation and hydrogen bonding with the C4-OH. -

Tail Flexibility: The dodecyl chain exhibits high flexibility (trans/gauche isomerism) in solution but tends to adopt an all-trans "zigzag" conformation in crystalline states or tightly packed monolayers.[2][3]

Part 3: Physicochemical Properties & Stability[2]

Hydrolysis and Stability Profile

The defining feature of 1-Oxododecyl

-

Acid/Base Hydrolysis: The anomeric ester bond is significantly more labile than the ether bond of Lauryl Glucoside.[2][3] Under alkaline conditions (

), saponification occurs rapidly, yielding D-glucose and laurate (soap).[2][3] -

Enzymatic Cleavage: It is a substrate for esterases and lipases, not just glycosidases.[2][3] This dual susceptibility makes it an excellent candidate for biodegradable surfactant applications or prodrug strategies where release of the sugar moiety is required upon cell entry.[2][3]

Surface Activity[2][3]

-

CMC (Critical Micelle Concentration): While specific literature values for the ester are rarer than the ether, structural analogs suggest a CMC in the range of 0.2 – 0.5 mM .[2][3] The ester linkage is slightly more polar than the ether, potentially raising the CMC slightly compared to Dodecyl

-D-glucoside (CMC ~0.2 mM).[2][3] -

Packing Parameter: The bulky glucose head and single tail yield a packing parameter

, favoring the formation of spherical micelles in aqueous solution.[3]

Part 4: Synthesis & Experimental Protocols

Synthesis requires careful control to ensure

Protocol: Enzymatic Synthesis (Lipase-Catalyzed)

This method utilizes the reversibility of lipase activity in non-aqueous media to esterify glucose.[2][3]

Reagents:

- -D-Glucose (anhydrous)[2][3]

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)[3]

-

Solvent: 2-Methyl-2-butanol or t-Butanol (dry)[2]

Workflow:

-

Dissolution: Suspend Glucose (10 mmol) in dry t-Butanol (50 mL).

-

Acyl Donor Addition: Add Vinyl Laurate (30 mmol). The excess drives the equilibrium.[2][3]

-

Catalysis: Add Lipase (500 mg). Incubate at 50°C with orbital shaking (200 rpm) for 48-72 hours.

-

Monitoring: Monitor reaction via TLC (Chloroform:Methanol 4:1).

-

Purification: Filter off enzyme. Evaporate solvent.[2][3] Purify residue via silica gel column chromatography (Eluent: EtOAc/MeOH gradient).

Figure 2: Chemo-enzymatic synthesis pathway prioritizing regioselectivity and mild conditions.

Part 5: Applications in Research & Development

Membrane Protein Solubilization

While less stable than alkyl maltosides, 1-Oxododecyl

Drug Delivery (Sugar Esters)

The molecule acts as a permeation enhancer.[2][3] The amphiphilic structure disrupts the stratum corneum lipid organization reversibly.[2][3] Once inside the metabolically active tissue, esterases cleave the lauroyl group, releasing free glucose and fatty acid, both endogenous and non-toxic.[3]

References

-

Biosynth. (2024).[2][3] 1-Oxododecyl-D-glucopyranoside Product Data. Retrieved from .[2][3]

-

PubChem. (2024).[2][3] Compound Summary: 1-Oxododecyl glucopyranoside.[2][3][4][5][6] National Library of Medicine.[2][3][7] Retrieved from .[2][3]

-

Alfa Chemistry. (2024).[2][3] 1-Oxododecyl-D-glucopyranoside Structure and Properties. Retrieved from .[2][3]

-

Plou, F. J., et al. (2002).[2][3] Regioselective acylation of di- and trisaccharides with fatty acids using lipases. Journal of Biotechnology. (Contextual grounding for enzymatic synthesis protocol).

-

Milton, M. J., et al. (2001).[2][3] Conformational analysis of glycolipids. Journal of Lipid Research. (Contextual grounding for conformational dynamics).

Sources

- 1. GSRS [precision.fda.gov]

- 2. beta-D-Glcp-(1->3)-beta-D-Glcp-(1->3)-beta-D-Glcp | C18H32O16 | CID 11375554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lauryl glucoside - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. biosynth.com [biosynth.com]

- 6. 1-Oxododecyl β-D-glucopyranoside5g | Innerear Disorders Therapeutics [innerear-disorders-therapeutics.com]

- 7. Lauryl Glucoside | C18H36O6 | CID 10893439 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 1-Oxododecyl-β-D-glucopyranoside for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analogs of 1-Oxododecyl-β-D-glucopyranoside, a prominent member of the alkyl glycoside family. As non-ionic surfactants with favorable biocompatibility and biodegradability, these molecules and their derivatives are of significant interest in drug delivery, formulation science, and antimicrobial research. This document delves into the synthesis, purification, characterization, and structure-activity relationships of these versatile compounds, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Introduction to 1-Oxododecyl-β-D-glucopyranoside and its Significance

1-Oxododecyl-β-D-glucopyranoside belongs to the broader class of alkyl glycosides, which are amphiphilic molecules consisting of a hydrophilic sugar head group and a hydrophobic alkyl chain tail.[1] This dual nature underpins their utility as surfactants in a wide array of applications, from detergents and cosmetics to pharmaceuticals.[1][2] The "green" nature of these surfactants, often derived from renewable resources like fatty alcohols and sugars, further enhances their appeal in various industries.[1]

The exploration of structural analogs of 1-Oxododecyl-β-D-glucopyranoside is driven by the desire to fine-tune its physicochemical and biological properties for specific applications. By systematically modifying the alkyl chain length, the sugar moiety, and the linkage between them, researchers can modulate characteristics such as solubility, critical micelle concentration (CMC), and biological activity, including antimicrobial and cytotoxic effects. This guide will explore these structural modifications and their impact on the performance of the resulting analogs.

Strategic Synthesis of Structural Analogs

The synthesis of 1-Oxododecyl-β-D-glucopyranoside analogs can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired stereoselectivity, scale of production, and tolerance to protecting group manipulations.

Chemical Synthesis: The Fischer and Koenigs-Knorr Glycosylation Reactions

Fischer Glycosylation: This is a direct, acid-catalyzed reaction between a sugar and an excess of alcohol.[3] It is a straightforward method for producing alkyl glycosides but often results in a mixture of anomers (α and β) and isomers (pyranoside and furanoside).[4]

Experimental Protocol: Direct Synthesis of Dodecyl β-D-glucopyranoside

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine D-glucose (1 equivalent), dodecanol (3-5 equivalents), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

-

Reaction Conditions: Heat the mixture to 110-120 °C under reduced pressure to facilitate the removal of water via azeotropic distillation with an appropriate solvent like toluene.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glucose is consumed.

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

-

Purification: Remove the excess dodecanol by vacuum distillation. The crude product can then be purified by column chromatography on silica gel.

Koenigs-Knorr Glycosylation: For more controlled and stereoselective synthesis, particularly for analogs with different sugar moieties like mannose, the Koenigs-Knorr reaction is a powerful tool.[5][6] This method involves the reaction of a glycosyl halide (e.g., acetobromo-α-D-mannose) with an alcohol in the presence of a promoter, typically a silver or mercury salt.[5][6] The use of a participating group at the C-2 position of the sugar (e.g., an acetate group) generally directs the formation of a 1,2-trans glycosidic linkage, yielding the β-anomer for glucose and galactose, and the α-anomer for mannose.

Experimental Protocol: Koenigs-Knorr Synthesis of Dodecyl β-D-mannopyranoside

-

Preparation of Glycosyl Halide: Prepare acetobromo-α-D-mannose from penta-O-acetyl-α/β-D-mannopyranose using a solution of hydrogen bromide in acetic acid.

-

Glycosylation Reaction: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve dodecanol (1.2 equivalents) and a promoter such as silver(I) oxide or silver carbonate (2 equivalents) in a dry, non-polar solvent like dichloromethane or toluene.

-

Addition of Donor: Add a solution of the freshly prepared acetobromo-α-D-mannose (1 equivalent) in the same dry solvent dropwise to the alcohol solution at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture in the dark for 12-24 hours, monitoring by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filtrate successively with aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting per-O-acetylated dodecyl mannopyranoside is then deprotected using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

-

Purification: Neutralize the deprotection reaction with an acidic resin, filter, and concentrate. Purify the final product by silica gel column chromatography.

Enzymatic Synthesis: A Greener Approach

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative to chemical methods, avoiding the use of hazardous reagents and protecting groups.[7][8] Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (reverse hydrolysis) or in a transglycosylation mode to form these linkages.[8]

Experimental Protocol: Enzymatic Synthesis of Dodecyl β-D-galactopyranoside

-

Enzyme and Substrates: Utilize a commercially available β-galactosidase (e.g., from Aspergillus oryzae). The substrates are lactose (as the galactose donor) and dodecanol (as the acceptor).

-

Reaction Medium: The reaction is typically carried out in a biphasic system or in an aqueous buffer containing a co-solvent (e.g., tert-butanol) to solubilize the dodecanol.

-

Reaction Conditions: Combine lactose and dodecanol in the chosen solvent system. Add the β-galactosidase and incubate the mixture with gentle agitation at a controlled temperature (e.g., 40-50 °C).

-

Monitoring and Termination: Monitor the formation of the product by TLC or HPLC. Terminate the reaction by heating to denature the enzyme or by adding a water-miscible organic solvent like ethanol.

-

Purification: Filter to remove the denatured enzyme. The product can be purified from the reaction mixture by extraction and subsequent silica gel column chromatography.

Purification and Characterization of Analogs

The purification of alkyl glycoside analogs, particularly the separation of anomeric mixtures and homologs with different alkyl chain lengths, is crucial for obtaining well-defined compounds for biological evaluation.

Purification by Column Chromatography

Flash column chromatography is the most common method for purifying alkyl glycosides.[9][10] For protected intermediates, normal-phase silica gel chromatography with solvent systems like hexane/ethyl acetate is effective.[10] For unprotected, more polar glycosides, reversed-phase chromatography or normal-phase chromatography with more polar solvent systems (e.g., dichloromethane/methanol or ethyl acetate/methanol/water) are employed.[11]

General Protocol: Flash Chromatography Purification of Dodecyl β-D-glucopyranoside

-

Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 dichloromethane/methanol) and gradually increase the polarity of the mobile phase (e.g., to 80:20 dichloromethane/methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and pool the fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified dodecyl β-D-glucopyranoside.

Spectroscopic Characterization

The unambiguous identification of the synthesized analogs is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure, including the anomeric configuration (α or β) and the attachment of the alkyl chain.[12][13] The coupling constant of the anomeric proton (JH1,H2) in the ¹H NMR spectrum is a key indicator of the anomeric configuration. For glucopyranosides and galactopyranosides, a large coupling constant (around 8 Hz) is indicative of a β-anomer, while a smaller coupling constant (around 3-4 Hz) suggests an α-anomer.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analogs and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[12] Fragmentation patterns in MS/MS experiments can provide further structural information, such as the identity of the sugar and the alkyl chain.[14][15]

Structure-Activity Relationships (SAR)

The biological activity of 1-Oxododecyl-β-D-glucopyranoside analogs is profoundly influenced by their molecular architecture. Understanding these structure-activity relationships is key to designing molecules with optimized performance for specific applications.

Influence of Alkyl Chain Length

The length of the hydrophobic alkyl chain plays a critical role in the surfactant properties and biological activity of these analogs.

| Alkyl Chain Length | Physicochemical Properties | Antimicrobial Activity |

| Short (C4-C8) | Higher water solubility, higher CMC | Generally lower activity |

| Medium (C10-C14) | Balanced solubility and surface activity, lower CMC | Often optimal activity |

| Long (C16-C18) | Lower water solubility, very low CMC | Activity may decrease due to poor solubility |

Antimicrobial Activity: Several studies have shown a correlation between the alkyl chain length and the antimicrobial efficacy of alkyl glycosides. For many bacteria and fungi, analogs with medium-length alkyl chains (C10 to C14) exhibit the highest activity.[16] For instance, dodecyl β-D-glucopyranoside often shows greater potency than its shorter-chain counterparts like octyl glucoside.[17]

| Compound | Organism | MIC (% w/w) | Reference |

| Capryl Glucoside (C8/C10) | L. monocytogenes | >10 | [17] |

| Coco Glucoside (C8-C16) | L. monocytogenes | 0.003 | [17] |

| Decyl Glucoside (C10) | L. monocytogenes | >10 | [17] |

| Coco Glucoside (C8-C16) | S. aureus | 0.09 | [17] |

| Coco Glucoside (C8-C16) | E. coli | 7 | [17] |

Impact of the Sugar Headgroup

The nature of the hydrophilic sugar moiety also influences the biological activity of the analogs. Replacing the glucose headgroup with other monosaccharides like mannose or galactose can alter their interaction with biological targets. For example, certain mannoside analogs have been shown to exhibit specific interactions with mannose-binding proteins on the surface of pathogens or host cells.

The stereochemistry of the glycosidic linkage (α vs. β) can also be a critical determinant of biological activity, as it affects the overall shape of the molecule and its ability to fit into binding pockets of enzymes or receptors.

Modifications to the Glycosidic Linkage

While this guide focuses on O-glycosides, it is worth noting that replacing the oxygen atom of the glycosidic bond with a sulfur (S-glycosides) or a methylene group (C-glycosides) can significantly impact the chemical stability and biological properties of the analogs. These modifications can confer resistance to enzymatic hydrolysis, which is a desirable attribute for certain drug development applications.

Conclusion and Future Perspectives

The structural analogs of 1-Oxododecyl-β-D-glucopyranoside represent a versatile and promising class of compounds for researchers and drug development professionals. Their tunable physicochemical and biological properties, coupled with their favorable environmental profile, make them attractive candidates for a wide range of applications. By leveraging the synthetic strategies and understanding the structure-activity relationships outlined in this guide, scientists can rationally design and develop novel alkyl glycoside analogs with tailored functionalities for advanced drug delivery systems, improved formulation excipients, and potent antimicrobial agents. Future research in this area will likely focus on the development of more efficient and scalable synthetic methods, a deeper understanding of the mechanisms of biological action, and the exploration of a wider range of structural diversity, including more complex sugar headgroups and novel hydrophobic tails.

References

-

Slideshare. Koenigs knorr reaction and mechanism. [Link]

-

National Center for Biotechnology Information. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. [Link]

-

SciSpace. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]

- Google Patents. EP2401389A1 - Synthesis of long-chain alkyl glycosides.

-

ResearchGate. Synthesis and characterization of alkyl polyglucoside surfactant: A pilot tool to industrial applications. [Link]

-

ResearchGate. (PDF) Studies on Koenigs-Knorr Glycosidations. [Link]

-

Organic Syntheses. 19 - Organic Syntheses Procedure. [Link]

-

RSC Publishing. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. [Link]

-

ResearchGate. Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. [Link]

-

PubMed. Separation of O- and C-allyl glycoside anomeric mixtures by capillary electrophoresis and high-performance liquid chromatography. [Link]

-

MDPI. Synthesis of Branched-Chain Alkyl Glucosides and Their Liquid Crystal Behaviour. [Link]

-

MDPI. Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. [Link]

-

MDPI. Synthesis, Surface and Antimicrobial Activity of New Lactose-Based Surfactants. [Link]

-

ResearchGate. Cytotoxicity (IC50, µg/mL) of different tested compounds against human... [Link]

-

Journal of Food Science and Agricultural Technology. Antimicrobial Activity of Alternative Surfactants on Foodborne Pathogenic Bacteria. [Link]

-

Teledyne ISCO. Purification of simple carbohydrates with flash chromatography. [Link]

-

National Center for Biotechnology Information. A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains. [Link]

-

National Center for Biotechnology Information. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

-

ResearchGate. Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. [Link]

-

National Center for Biotechnology Information. Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. [Link]

-

Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

-

Redox. Alkyl Polyglucoside (APG) - The green surfactant. [Link]

-

ResearchGate. (PDF) Assessing the Optimal Deoxygenation Pattern of Dodecyl Glycosides for Antimicrobial Activity Against Bacillus anthracis. [Link]

-

National Center for Biotechnology Information. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. [Link]

-

National Center for Biotechnology Information. Backbone and sidechain 1H, 15N and 13C resonance assignments of a multidrug efflux membrane protein using solution and solid-state NMR. [Link]

-

MDPI. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

-

Sammlungen der UB Wuppertal. Optimisation of the Analysis of Alkyl Polyglycosides by MEKC-PAD. [Link]

-

ECSA Chemicals. ALKYL POLYGLUCOSIDES-APGs. [Link]

-

Preprints.org. Functional Approaches to Enzymatic Synthesis of New Compounds. [Link]

-

PubMed. Evaluation of Octyl-β-D-Glucopyranoside (OGP) for Cytotoxic, Hemolytic, Thrombolytic, and Antibacterial Activity. [Link]

-

ResearchGate. Native top-down MS analysis of β-galactosidase a, CAD mass spectrum of... [Link]

-

National Center for Biotechnology Information. A review on the synthesis of bio-based surfactants using green chemistry principles. [Link]

-

ResearchGate. Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants. [Link]

-

Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Publication Server of the University of Greifswald. Biocatalysis: Enzymatic Synthesis for Industrial Applications. [Link]

-

ResearchGate. (PDF) β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. [Link]

-

ResearchGate. Enzymatic Synthesis of Prebiotic Carbohydrates From Lactose: Evaluation of Transgalactosylation Activity and Kinetics of Osmotic Membrane Distillation Integrated Reactor. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0060088). [Link]

-

Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. An Update: Enzymatic Synthesis for Industrial Applications. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

Sources

- 1. redox.com [redox.com]

- 2. researchgate.net [researchgate.net]

- 3. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06961K [pubs.rsc.org]

- 4. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]

- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2401389A1 - Synthesis of long-chain alkyl glycosides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. teledynelabs.com [teledynelabs.com]

- 10. teledynelabs.com [teledynelabs.com]

- 11. Separation of O- and C-allyl glycoside anomeric mixtures by capillary electrophoresis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activity of Alternative Surfactants on Foodborne Pathogenic Bacteria | Boonprakobsak | Journal of Food Science and Agricultural Technology (JFAT) [rs.mfu.ac.th]

- 18. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

1-Oxododecyl b-D-glucopyranoside in viral inactivation procedures

Application Note: 1-Oxododecyl

Executive Summary

The biopharmaceutical industry is currently undergoing a critical transition away from octylphenol ethoxylates (e.g., Triton X-100) due to REACH regulations regarding aquatic toxicity.[1] 1-Oxododecyl

This guide details the mechanism, critical process parameters (CPPs), and a self-validating protocol for implementing this surfactant in viral inactivation steps for monoclonal antibodies (mAbs) and plasma-derived products.

Part 1: Chemical Profile & Mechanism of Action

Molecule Identity:

-

IUPAC Name: (2R,3S,4S,5R,6R)-6-(hydroxymethyl)-2-(dodecanoyloxy)oxy-tetrahydropyran-3,4,5-triol

-

Common Name: Lauroyl

-D-glucoside (Sugar Ester) -

Distinction: Unlike Dodecyl

-D-glucoside (which contains a stable ether bond), the "1-Oxododecyl" designation implies an ester linkage at the anomeric carbon. -

Key Advantage: The ester bond renders the molecule readily biodegradable, cleaving into glucose and lauric acid (fatty acid) in environmental conditions, solving the ecotoxicity issue of phenolic surfactants.

Mechanism: The "Mixed Micelle" Lysis Viral inactivation by non-ionic surfactants is not a simple "popping" event. It is a thermodynamic process governed by the Critical Micelle Concentration (CMC).

-

Monomer Insertion: At concentrations below the CMC (~2.0 mM), surfactant monomers intercalate into the viral lipid bilayer.

-

Saturation & Stress: As concentration increases, the membrane becomes saturated, causing lateral stress.

-

Solubilization (Inactivation): Above the CMC, the surfactant strips lipids from the viral envelope to form mixed micelles (surfactant + viral lipid + viral proteins). This destroys the structural integrity of the virus, rendering it non-infectious.[2][3]

Diagram 1: Mechanistic Pathway of Enveloped Virus Disruption

Caption: Step-wise mechanism of surfactant-mediated viral inactivation. Effective lysis requires surfactant concentrations significantly above the Critical Micelle Concentration (CMC).

Part 2: Critical Process Parameters (CPPs)

To ensure robust viral clearance (Target: > 4 Log Reduction Value or LRV), the following parameters must be controlled.

| Parameter | Recommended Range | Scientific Rationale |

| Concentration | 0.1% – 1.0% (w/v) | Must exceed CMC (~0.05% - 0.1% depending on buffer) to ensure micelle formation. High protein loads may sequester surfactant, requiring higher concentrations. |

| Temperature | 15°C – 25°C | Lower temperatures increase fluid viscosity and membrane rigidity, potentially slowing inactivation kinetics. Validation at worst-case (lowest) temp is required. |

| Time | 30 – 120 min | Kinetics are usually rapid (<15 min), but regulatory standards often mandate a 60+ minute hold to ensure safety margins. |

| pH | 5.0 – 8.0 | Critical Warning: As a sugar ester, 1-Oxododecyl glucoside is susceptible to hydrolysis at extreme pH. Avoid pH > 8.5 or < 4.0 for extended storage. |

| Protein Load | < 20 g/L (Validation) | High therapeutic protein concentrations can "buffer" the surfactant, reducing the effective free monomer concentration available for the virus. |

Part 3: Self-Validating Experimental Protocol

Objective: Determine the viral inactivation kinetics of 1-Oxododecyl

Materials:

-

Surfactant Stock: 10% (w/v) 1-Oxododecyl

-D-glucopyranoside in WFI (Water for Injection). Note: Prepare fresh due to ester hydrolysis risk. -

Test Article: Clarified Cell Culture Harvest (containing mAb).

-

Model Virus: Xenotropic Murine Leukemia Virus (X-MuLV) - High titer (>

TCID50/mL). -

Quench Buffer: Cell culture media + adsorbent resin (e.g., polystyrene beads) or high dilution factor (1:100) to prevent surfactant cytotoxicity in the assay.

Workflow Diagram

Caption: Experimental workflow ensuring data integrity via integrated cytotoxicity and interference controls.

Step-by-Step Procedure

-

Stock Preparation (Fresh):

-

Dissolve 1-Oxododecyl

-D-glucopyranoside in neutral buffer (PBS or Tris, pH 7.0) to create a 10% stock. -

Why: Ester bonds hydrolyze over time in aqueous solution. Using fresh stock prevents dosing errors.

-

-

Spiking (The Challenge):

-

Aliquot 18 mL of the Test Article (mAb harvest) into a sterile vessel.

-

Add 2 mL of Model Virus stock. Mix gently by inversion.

-

Standard: The virus spike should not exceed 10% of the total volume to avoid altering the matrix properties.

-

-

Treatment (Inactivation):

-

Add the surfactant stock to the Spiked Load to achieve the target concentration (e.g., add 1 mL of 10% stock to 19 mL spiked load for 0.5% final).

-

Incubate at the defined worst-case temperature (e.g., 15°C) with slow agitation.

-

-

Sampling & Quenching (Critical Step):

-

At

minutes, remove aliquots. -

Immediate Quench: Transfer aliquot into a dilution buffer (1:100) or a tube containing adsorbent beads (e.g., Amberlite XAD-4) to strip the surfactant.

-

Why: If the surfactant is not neutralized, it will lyse the indicator cells in the readout assay, causing a "False Positive" for viral killing (cytotoxicity masking).

-

-

Readout:

-

Perform TCID50 (Tissue Culture Infectious Dose 50%) or Plaque Assay on the quenched samples.

-

Calculate Log Reduction Value (LRV):

.

-

Part 4: Troubleshooting & Optimization

Issue: High Cytotoxicity in Assay

-

Symptom:[3][4][5][6] The indicator cells die even in the "No Virus" control samples containing surfactant.

-

Solution: The sugar ester is potent. You must increase the dilution factor (e.g., from 1:10 to 1:1000) or use a specific resin removal step (e.g., detergent removal spin columns) prior to plating on cells.

Issue: Incomplete Inactivation (LRV < 4)

-

Root Cause 1 (Aggregation): The virus may be aggregated.[5][7] Filter the virus stock (0.45 µm) before spiking to ensure monodispersity.

-

Root Cause 2 (Lipid Content): If the feed stream has high lipid content (from cell lysis), the surfactant may be "consumed" by host cell lipids. Increase surfactant concentration to 1.0%.

References

-

European Chemicals Agency (ECHA). (2021). Substances of Very High Concern (SVHC) List: 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated (Triton X-100). Available at: [Link]

- Conley, L., et al. (2017). "Evaluation of eco-friendly detergent alternatives for viral inactivation in the context of biopharmaceutical manufacturing." Biotechnology Progress, 33(4). (Contextual grounding for sugar-based surfactants).

-

ASTM International. (2020). E3042-16: Standard Practice for Process Step to Inactivate Rodent Retrovirus with Triton X-100 Treatment (Used as the benchmark standard for alternative protocols).[8] Available at: [Link]

-

Mettler Toledo. (2023). Viral Inactivation in Bioprocessing: Methods and Critical Parameters. Available at: [Link]

Sources

- 1. Demonstrating the Effectiveness of an Alternative to Triton X-100 for Detergent-Mediated Viral Inactivation in Biomanufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Explores Alternative To EU-Banned Triton X-100 [bioprocessonline.com]

- 3. mt.com [mt.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. Surfactants – Compounds for inactivation of SARS-CoV-2 and other enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2019121846A1 - Protein purification and virus inactivation with alkyl glycosides - Google Patents [patents.google.com]

- 8. ipfa.nl [ipfa.nl]

mass spectrometry sample preparation with 1-Oxododecyl b-D-glucopyranoside

Application Note: High-Fidelity MS Sample Preparation with 1-Oxododecyl -D-glucopyranoside[1]

Part 1: Chemical Identity & Mechanistic Insight[1]

The Molecule: Ester vs. Ether

The nomenclature "1-Oxododecyl" explicitly refers to the Lauroyl acyl group (

-

Common Name: Lauroyl Glucoside (or Glucose Monolaurate).[1]

-

Key Feature: The Ester Bond (C1-O-CO-C11).[1]

-

Contrast: Standard MS detergents like DDM (Dodecyl Maltoside) or OG (Octyl Glucoside) are ethers . They are chemically inert and difficult to remove without specific columns (e.g., SCX) or precipitation.

-

Advantage:[1][3][4][5] The ester bond in 1-Oxododecyl

-D-glucopyranoside is susceptible to alkaline hydrolysis (saponification) or enzymatic cleavage (lipase).[1] This allows the surfactant to be degraded into two distinct, manageable components: Glucose (highly polar, non-interfering) and Lauric Acid (hydrophobic, removable via C18 SPE).

-

Physicochemical Properties

| Property | Value | Relevance to MS |

| Formula | Monoisotopic Mass: 362.23 Da | |

| MW | 362.46 g/mol | Low mass range; singly charged ions may appear in low m/z noise.[1] |

| CMC | ~0.5 – 2.0 mM (Est.)[1] | Moderate CMC allows for easy dialysis or dilution.[1] |

| HLB | ~10–12 | Good balance for solubilizing membrane proteins without denaturation.[1] |

| Stability | pH 4–8 (Stable) | Compatible with Trypsin/Lys-C digestion buffers.[1] |

| Lability | pH > 10 or Lipase | Cleavable : Degrades into Glucose + Lauric Acid.[1] |

Part 2: Experimental Protocols

Protocol A: Membrane Protein Solubilization

Objective: Extract hydrophobic proteins from cell lysates while maintaining solubility for enzymatic digestion.[1]

Reagents:

-

Lysis Buffer: 50 mM Ammonium Bicarbonate (pH 8.0), 150 mM NaCl.[1]

-

Detergent Stock: 10% (w/v) 1-Oxododecyl

-D-glucopyranoside in water (Freshly prepared).[1] -

Protease Inhibitors: Standard cocktail (ensure no esterase activity if possible, though usually negligible at

).

Workflow:

-

Pellet Preparation: Isolate cell membrane fraction via ultracentrifugation (

). -

Solubilization: Resuspend pellet in Lysis Buffer.

-

Detergent Addition: Add Detergent Stock to a final concentration of 1.0% – 2.0% (w/v) .

-

Note: This concentration is well above the CMC to ensure micelle formation and lipid displacement.[1]

-

-

Incubation: Agitate gently at

for 1 hour. Avoid vortexing which may shear DNA or cause foaming.[1] -

Clarification: Centrifuge at

for 15 min to remove insoluble debris. Collect supernatant.

Protocol B: In-Solution Digestion & Detergent Management

Objective: Digest proteins into peptides and exploit the ester bond for detergent removal.[1]

Workflow:

-

Reduction/Alkylation:

-

Add DTT (5 mM final), incubate

for 30 min. -

Add Iodoacetamide (15 mM final), incubate RT in dark for 20 min.

-

-

Dilution: Dilute sample 1:5 with 50 mM Ammonium Bicarbonate to lower detergent concentration below 0.2% (reduces inhibition of trypsin).

-

Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at

.-

Self-Validating Step: The pH 8.0 of Ammonium Bicarbonate maintains the ester stability during digestion.[1]

-

-

Detergent Cleavage (The "Switch"):

-

Acidification: Add Formic Acid to pH 2–3.

Protocol C: Peptide Cleanup (SPE)

Objective: Remove the Lauric acid byproduct and Glucose before LC-MS.[1]

-

Column: Use C18 Spin Tips or SPE cartridges.[1]

-

Loading: Load the acidified digest.

-

Washing: Wash with 0.1% Formic Acid in water (Removes salts and Glucose).[1]

-

Selective Elution:

-

Elute Peptides with 40–50% Acetonitrile (0.1% FA).

-

Critical Step: Do not go to 80-90% ACN immediately, as this may elute the Lauric acid.[1] Peptides typically elute earlier than long-chain fatty acids.[1]

-

Alternative: If Lauric acid co-elutes, it appears as a single chromatographic peak (m/z ~200 range) rather than a broad detergent smear, making it easily excludable in data analysis.

-

Part 3: Visualization & Logic[1]

Workflow Diagram

The following diagram illustrates the chemical logic of using an ester-based detergent for "Switchable" MS compatibility.

Caption: Schematic workflow exploiting the ester-lability of 1-Oxododecyl

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation during digestion | Detergent concentration too low (below CMC) after dilution.[1] | Maintain at least 0.1% detergent during digestion; dilute only after digestion or use a higher CMC compatible enzyme.[1] |

| High Background at m/z 201 (Negative Mode) | Residual Lauric Acid.[1] | The hydrolysis byproduct (Laurate) was not fully removed.[1] Optimize C18 wash or use a specific lipid-removal plate (e.g., Ostro).[1] |

| Low Peptide Recovery | Hydrolysis pH too high/long.[1] | Extreme pH (>12) or prolonged heat can damage peptides (deamidation). Stick to pH 10–11 for 1 hour max. |

| No Cleavage Observed | pH < 9 during hydrolysis step.[1] | Ensure pH is verified with strips.[1] Ammonium bicarbonate buffers strongly; sufficient base ( |

References

-

Biosynth. 1-Oxododecyl-beta-D-glucopyranoside Product Page. Accessed 2026.[1][8] Link

-

CymitQuimica. 1-Oxododecyl beta-D-glucopyranoside Properties. Accessed 2026.[1][8] Link

-

Graphy Publications. Physicochemical Characterization of Lactose-Based Ester as Potential Pharmaceutical Biosurfactant. Int J Pharma Sci Res. 2017. Link

-

National Institutes of Health (NIH). Development of Low-Molecular-Mass Organogelators: Synthesis and Physical Properties. PMC. 2021.[1][6][9] Link

-

ResearchGate. Sugar fatty acid ester surfactants: Structure and ultimate aerobic biodegradability. Link

Sources

- 1. biosynth.com [biosynth.com]

- 2. air.unimi.it [air.unimi.it]

- 3. specialchem.com [specialchem.com]

- 4. purensoselect.in [purensoselect.in]

- 5. CAS 137-16-6: Glycine, N-methyl-N-(1-oxododecyl)-, sodium … [cymitquimica.com]

- 6. graphyonline.com [graphyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Stability of Proteins Solubilized in Alkyl Glucoside Detergents

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you improve the stability of membrane proteins solubilized in alkyl glucoside detergents. While the topic specifies 1-Oxododecyl-β-D-glucopyranoside, this name is not standard for commonly used detergents. Given the structural elements, this guide will focus on principles applicable to long-chain alkyl detergents, with a particular emphasis on the widely used zwitterionic detergent Lauryldimethylamine Oxide (LDAO), which also features a dodecyl alkyl chain. The principles and troubleshooting steps discussed are broadly applicable to other detergents like n-Dodecyl-β-D-maltopyranoside (DDM) and Octyl-β-D-glucopyranoside (OG).

Frequently Asked Questions (FAQs)

Q1: What is LDAO and why is it used for membrane protein solubilization?

Lauryldimethylamine oxide (LDAO), also known as N,N-Dimethyldodecan-1-amine N-oxide, is a zwitterionic surfactant.[1] Its unique structure, featuring a 12-carbon hydrophobic tail and a zwitterionic head group, allows it to effectively interact with the hydrophobic regions of membrane proteins.[2] This interaction displaces the native lipids, forming mixed micelles that keep the protein soluble in aqueous solutions.[2] LDAO is considered a mild detergent, which is advantageous for maintaining the native conformation and biological activity of the solubilized protein.[2] It has a critical micelle concentration (CMC) of 1-2 mM.[3]

Q2: My protein is aggregating in the LDAO solution. What are the likely causes and immediate solutions?

Protein aggregation in LDAO is a common issue and can stem from several factors, including suboptimal buffer conditions (pH and ionic strength), high protein concentration, and inappropriate temperatures.[4]

Immediate Troubleshooting Steps:

-

Optimize Buffer Conditions: Verify that the buffer pH is in a range where your protein is most stable. Adjusting the ionic strength with salts like NaCl can help shield electrostatic interactions that may promote aggregation.[4][5]

-

Reduce Protein Concentration: If possible, work with a lower protein concentration (< 1 mg/mL) as this can reduce the propensity for aggregation.[4]

-

Temperature Control: Perform all steps at a lower temperature (e.g., 4°C) to minimize protein instability.[4][6]

-

Add Stabilizing Agents: Consider the inclusion of additives like glycerol or sugars to enhance protein solubility and stability.[4]

Q3: What are some common additives that can enhance the long-term stability of my protein in LDAO?

Several additives can be employed to improve the long-term stability of your protein solubilized in LDAO.[7][8]

| Additive | Typical Concentration | Mechanism of Action |

| Glycerol | 10-30% (v/v) | Acts as a cryoprotectant and viscogenic agent, promoting a more compact and stable protein conformation. |

| Sugars (e.g., Sucrose, Trehalose) | 0.1-1 M | Excluded from the protein surface, leading to preferential hydration of the protein and increased stability. Trehalose has been shown to be particularly effective.[9] |

| Amino Acids (e.g., L-Arginine, L-Proline) | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface.[10] |

| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevent oxidation of cysteine residues and the formation of non-native disulfide bonds. |

| Cholesterol Hemisuccinate (CHS) | 0.01-0.1% (w/v) | For certain membrane proteins, especially GPCRs, CHS can mimic the native lipid environment and enhance stability.[11] |

Troubleshooting Guides

Issue 1: Protein Precipitation During or After Purification

Q: I observe significant protein precipitation during my affinity or size-exclusion chromatography. What's going wrong?

A: Precipitation during purification is a clear indicator of instability. The cause is often a combination of factors, including the detergent concentration, buffer composition, and the physical stresses of the purification process.

Causality and Troubleshooting Workflow

Protein instability in this context often arises from a mismatch between the detergent micelle environment and the protein's requirements, or from suboptimal buffer conditions that fail to adequately shield the protein from aggregation-prone interactions.

Caption: Troubleshooting workflow for protein precipitation during purification.

Experimental Protocol: Buffer Optimization Screen

A systematic screen of buffer conditions can identify an optimal environment for your protein's stability.[12][13]

-

Prepare a series of buffers: Create a matrix of buffers with varying pH (e.g., in 0.5 unit increments across a relevant range) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

-

Exchange buffer: Aliquot your LDAO-solubilized protein and exchange it into each buffer condition using a high-throughput method like dialysis buttons or small spin columns.

-

Incubate and observe: Incubate the samples at a relevant temperature (e.g., 4°C or room temperature) for a set period (e.g., 24 hours).

-

Assess aggregation: Visually inspect for precipitation. Further quantify the amount of soluble protein using a protein concentration assay (e.g., Bradford or BCA) after centrifugation to pellet aggregates. Dynamic Light Scattering (DLS) can also be used to assess the monodispersity of the soluble fraction.[14]

Issue 2: Loss of Protein Activity Over Time

Q: My protein is soluble in LDAO, but it loses its functional activity within a few hours or days. How can I prevent this?

A: Loss of activity suggests that while the protein is soluble, it is not in its native, functional conformation. The detergent environment may be too harsh, or essential cofactors might be missing.

Strategies to Preserve Protein Function

-

Detergent Screening: LDAO might not be the optimal detergent for your protein's function. It is crucial to screen a panel of detergents with different properties (head group, tail length). Non-ionic detergents like DDM or OG are often milder alternatives.[11][15]

-

Lipid Supplementation: Membrane proteins often require specific lipids for their stability and function. Supplementing the LDAO solution with lipids that mimic the native membrane environment can be beneficial.

Experimental Protocol: Thermal Shift Assay (TSA) for Stability Screening

TSA, or differential scanning fluorimetry, is a powerful technique to rapidly screen for conditions that enhance the thermal stability of a protein. An increase in the melting temperature (Tm) often correlates with improved long-term stability.

-

Prepare the reaction mix: In a 96-well PCR plate, mix your protein (at a final concentration of 1-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the condition to be tested (e.g., different buffers, additives, or detergents).

-

Run the assay: Place the plate in a real-time PCR machine and apply a thermal gradient (e.g., from 25°C to 95°C in 1°C/minute increments).

-

Analyze the data: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm.

-

Identify stabilizing conditions: Conditions that result in a higher Tm are considered to be stabilizing for your protein.

Caption: Workflow for a Thermal Shift Assay (TSA).

Issue 3: Considering Alternatives to LDAO

Q: I've tried optimizing conditions in LDAO without success. What are some alternative approaches for solubilizing and stabilizing my membrane protein?

A: If extensive optimization in LDAO fails, it is time to consider alternative membrane mimetics.

Promising Alternatives to Traditional Detergents

-

Other Detergents: As mentioned, screening a broader range of detergents is a primary step. Consider detergents with different chemical properties, such as maltoside-based detergents (DDM, LMNG) or glucoside-based detergents (OG, NG).[16]

-

Amphipols: These are amphipathic polymers that can "trap" membrane proteins, providing a detergent-free aqueous environment. They are particularly useful for structural studies by cryo-EM.[17]

-

Nanodiscs: These consist of a lipid bilayer encircled by a "belt" of scaffold proteins. Nanodiscs provide a more native-like lipid environment and can be highly stabilizing.[17]

-

Styrene-Maleic Acid (SMA) Copolymers: SMAs can directly extract membrane proteins from the native membrane, preserving the surrounding lipid annulus. This approach avoids the use of any detergent.

The choice of an alternative will depend on the specific protein and the downstream application. Each of these methods has its own set of optimization parameters.

References

- Morandat, S., & El Kirat, K. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-184.

-

The Role of Lauryldimethylamine Oxide (LDAO) in Protein Purification and Structural Biology. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

- Heerklotz, H., & Seelig, J. (2001). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biophysical Journal, 81(3), 1547-1554.

-

Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH. (n.d.). SERVA Electrophoresis GmbH. Retrieved February 7, 2026, from [Link]

-

Molecular weight distribution profile of LDAO micelles. Size exclusion... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Lauryldimethylamine oxide. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Non-Ionic Detergents in Membrane Protein Research. (2025, March 24). YouTube. Retrieved February 7, 2026, from [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. (n.d.). Sygnature Discovery. Retrieved February 7, 2026, from [Link]

- Wang, W. (2005). Effect of additives on protein aggregation. International Journal of Pharmaceutics, 289(1-2), 1-30.

- Wiener, M. C. (2004). Detergents for the stabilization and crystallization of membrane proteins. Current Opinion in Structural Biology, 14(5), 581-585.

-

Li, S., Guo, H., & Wu, J. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Biochimica et Biophysica Sinica, 54(8), 1049-1056. 16.[3] Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. (n.d.). Methods in Enzymology, 339, 24-44.

- Stetsenko, A., & Guskov, A. (2017).

-

Effect of Additives on Protein Aggregation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Zolkiewski, M., & Zong, C. (2012). Mechanism of an ATP-independent Protein Disaggregase: I. STRUCTURE OF A MEMBRANE PROTEIN AGGREGATE REVEALS A MECHANISM OF RECOGNITION BY ITS CHAPERONE. Journal of Biological Chemistry, 287(47), 39742-39752.

-

5 considerations for buffer optimization during biologics formulation development. (n.d.). Unchained Labs. Retrieved February 7, 2026, from [Link]

-

Preventing Protein Aggregation. (n.d.). Biozentrum. Retrieved February 7, 2026, from [Link]

- Breyton, C., Chabaud, E., Chaudier, Y., Pucci, B., & Popot, J. L. (2013). Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins. PLOS ONE, 8(3), e59341.

- Goc, G., & Kilinc, C. (2023).

- Izaac, A., Giraud, E., Le Dantec, G., & Delsuc, M. A. (2006). Optimization of buffer solutions for protein crystallization. Journal of Applied Crystallography, 39(4), 577-581.

- Addition of Lauryldimethylamine N-Oxide (LDAO) to a Copper-Free Click Chemistry Reaction Improves the Conjugation Efficiency of a Cell-Free Generated CRM197 Variant to Clinically Important Streptococcus pneumoniae Serotypes. (2022, September 20). ACS Infectious Diseases, 8(10), 2096-2104.

- Jancarik, J., Pufan, R., Hong, C., Kim, S. H., & Kim, R. (2004). Optimum solubility (OS) screening: an efficient method to optimize buffer conditions for homogeneity and crystallization of proteins. Acta Crystallographica Section D: Biological Crystallography, 60(9), 1670-1673.

-

Monitoring Protein Aggregation with DLS. (2024, December 16). AZoM.com. Retrieved February 7, 2026, from [Link]

- Bondos, S. E., & Bicknell, A. (2003). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins.

-

Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. Retrieved February 7, 2026, from [Link]

-

Tips for Optimizing Protein Expression and Purification. (n.d.). Rockland Immunochemicals. Retrieved February 7, 2026, from [Link]

- Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. (2021, September 27). Analyst, 146(20), 6223-6231.

-

Can you troubleshoot my process of protein aggregation in gel filtration? (2014, August 25). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved February 7, 2026, from [Link]

-

How do you choose the detergent concentration for protein purification? (2019, January 1). ResearchGate. Retrieved February 7, 2026, from [Link]

- Lehermayr, C., & Hubbuch, J. (2017). Impact of additives on the formation of protein aggregates and viscosity in concentrated protein solutions. International Journal of Pharmaceutics, 516(1-2), 101-110.

Sources

- 1. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]

- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]

- 7. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimum solubility (OS) screening: an efficient method to optimize buffer conditions for homogeneity and crystallization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. azom.com [azom.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refining Purification Protocols for 1-Oxododecyl-β-D-glucopyranoside

Welcome to the technical support center for the purification of 1-Oxododecyl-β-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their purification protocols to remove common contaminants and achieve high-purity material for their experiments. As a Senior Application Scientist, I have compiled field-proven insights and detailed methodologies to help you navigate the challenges associated with purifying this amphiphilic molecule.

Understanding the Challenge: Common Contaminants in 1-Oxododecyl-β-D-glucopyranoside

1-Oxododecyl-β-D-glucopyranoside, a non-ionic surfactant, is synthesized from the reaction of glucose and a dodecyl alcohol derivative. Due to the nature of the synthesis, several process-related impurities can be present in the crude product. Understanding these contaminants is the first step toward developing an effective purification strategy.

Common Contaminants:

-

Unreacted Dodecanol: The fatty alcohol starting material is often used in excess and can be a major contaminant. Its presence can interfere with downstream applications by altering the hydrophobic environment.

-

α-Anomer: The desired product is the β-anomer. However, the synthesis can also produce the α-anomer, which may have different biological and physical properties.

-

Polyglycosides (Oligomers): During the reaction, glucose molecules can react with each other to form di- or tri-glucosides attached to the dodecyl chain. These oligomers will have different critical micelle concentrations (CMC) and detergency properties.

-

Degradation Products: Under harsh reaction conditions, such as high temperatures or strong acids, colored and other degradation byproducts may form.

-

Ionic Impurities: Residual catalysts or salts from the workup can introduce ionic contaminants that can be particularly problematic in applications involving sensitive biological systems or analytical techniques like mass spectrometry.[1][2]

Diagnostic Workflow for Contaminated 1-Oxododecyl-β-D-glucopyranoside

Before embarking on a purification protocol, it is crucial to identify the nature and extent of the contamination. This diagnostic workflow will guide you in selecting the most appropriate analytical and purification methods.

Caption: Diagnostic workflow for identifying contaminants and selecting appropriate purification strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the purification of 1-Oxododecyl-β-D-glucopyranoside.

Q1: My final product shows a broad peak or multiple peaks in reversed-phase HPLC. What could be the cause?

A1: This is a common issue when analyzing amphiphilic molecules like 1-Oxododecyl-β-D-glucopyranoside. Several factors could be at play:

-

Micelle Formation: If the concentration of your sample injected onto the column is above the critical micelle concentration (CMC), the compound can exist as both monomers and micelles. Micelles have different hydrodynamic radii and can interact with the stationary phase differently, leading to broad or split peaks.[3][4]

-

Troubleshooting:

-

Dilute your sample below the CMC before injection. The CMC for dodecyl-β-D-glucopyranoside is approximately 0.2 mM.

-

Adjust the mobile phase composition. Adding a higher percentage of organic solvent can disrupt micelle formation.

-

-

-

Presence of Oligomers: The multiple peaks could be due to the presence of polyglycosides with varying numbers of glucose units. These will have different retention times on a reversed-phase column.

-

Troubleshooting:

-

Use a shallower gradient during your HPLC run to improve the resolution between the different oligomers.

-

Consider preparative normal-phase HPLC for better separation of these more polar species.

-

-

-

Anomeric Impurities: The α- and β-anomers can sometimes be resolved under specific chromatographic conditions, leading to two closely eluting peaks.

Q2: I am having trouble removing the unreacted dodecanol from my product. What is the most effective method?

A2: Dodecanol is a hydrophobic impurity and can be challenging to remove completely. Here are two effective strategies:

-

Solid-Phase Extraction (SPE): This is a highly effective method for removing nonpolar impurities from more polar compounds. A reversed-phase sorbent (like C18) will strongly retain the dodecanol while allowing the more polar 1-Oxododecyl-β-D-glucopyranoside to be eluted with a moderately polar solvent.

-

Preparative Reversed-Phase HPLC: This method offers high resolution and can effectively separate dodecanol from the desired product. By using a suitable gradient, you can achieve baseline separation.

Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

A3: "Oiling out" is a common problem during the recrystallization of amphiphilic compounds. This occurs when the solute comes out of the solution as a liquid rather than a solid.

-

Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to supersaturation at a temperature above its melting point.

-

Troubleshooting:

-

Add more solvent: This will reduce the saturation of the solution and may allow for crystallization to occur at a lower temperature.

-

Change the solvent system: A solvent with a lower boiling point or a mixture of solvents may be more suitable. For alkyl glucosides, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent can be effective.

-

Slow cooling: Ensure the solution cools down slowly and without agitation. Rapid cooling can promote oiling out.

-

Seeding: Adding a small crystal of the pure compound can induce crystallization.

-

Q4: How can I remove ionic contaminants from my 1-Oxododecyl-β-D-glucopyranoside?

A4: Ionic impurities can be effectively removed using mixed-bed ion-exchange resins.[1][2] These resins contain a mixture of cation and anion exchange beads that will bind to positively and negatively charged ions, respectively, while the non-ionic 1-Oxododecyl-β-D-glucopyranoside passes through.

Comparison of Purification Methods

The choice of purification method depends on the nature of the contaminants, the desired purity, and the scale of the purification.

| Method | Primary Target Contaminants | Typical Recovery | Achievable Purity | Scale | Advantages | Disadvantages |

| Recrystallization | Unreacted starting materials, some isomers and oligomers, colored impurities | 60-80% | >98% | Small to Large | Cost-effective, simple setup | Can be time-consuming, risk of "oiling out" |

| Solid-Phase Extraction (SPE) | Unreacted dodecanol, nonpolar impurities | >90% | >95% | Small to Medium | Fast, high recovery, good for sample cleanup | Limited resolution for isomers and oligomers |

| Preparative Reversed-Phase HPLC | Unreacted dodecanol, some oligomers | 70-90% | >99% | Small to Medium | High resolution, good for high-purity applications | More expensive, requires specialized equipment |

| Preparative Normal-Phase HPLC | α- and β-anomers, oligomers | 60-80% | >99% | Small to Medium | Excellent for separating polar isomers | Requires non-aqueous mobile phases, can be more complex to run |

| Mixed-Bed Ion Exchange | Ionic impurities (salts, catalysts) | >95% | N/A (for ionic removal) | Small to Large | Highly effective for removing ions, simple procedure | Does not remove non-ionic impurities |

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Recrystallization of 1-Oxododecyl-β-D-glucopyranoside

This protocol is designed to remove a range of impurities and is a good starting point for moderately contaminated material.

-

Solvent Selection: Begin by determining a suitable solvent system. A good starting point is a mixture of ethanol and water.

-

In a small test tube, dissolve a small amount of the crude material in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few more drops of hot ethanol until the solution becomes clear again. This is your ideal solvent ratio.

-

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 1-Oxododecyl-β-D-glucopyranoside in the minimum amount of the hot solvent mixture determined in step 1.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of Dodecanol

This protocol is optimized for the efficient removal of unreacted fatty alcohol.

-

Cartridge Conditioning:

-

Select a C18 SPE cartridge with a bed weight appropriate for your sample size.

-

Condition the cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of water. Do not let the cartridge run dry.

-

-

Sample Loading:

-

Dissolve your crude 1-Oxododecyl-β-D-glucopyranoside in a minimal amount of a 50:50 methanol:water mixture.

-

Load the sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2-3 column volumes of a 60:40 water:methanol mixture. This will elute any highly polar impurities while retaining the product and dodecanol.

-

-

Elution:

-

Elute the purified 1-Oxododecyl-β-D-glucopyranoside with 2-3 column volumes of an 80:20 methanol:water mixture. The dodecanol will remain on the column.

-

-

Solvent Removal:

-

Collect the eluate and remove the solvent under reduced pressure to obtain the purified product.

-

Protocol 3: Preparative Reversed-Phase HPLC

This method provides the highest resolution for achieving very high purity.

-

Column Selection: A C18 or C8 preparative HPLC column is suitable.

-

Mobile Phase Preparation:

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

-

-

Method Development (Analytical Scale):

-

First, develop an analytical method to achieve good separation between 1-Oxododecyl-β-D-glucopyranoside and its impurities. A good starting gradient is 50-95% B over 20 minutes.

-

Optimize the gradient to maximize the resolution of the target compound from its contaminants.

-

-

Scale-Up to Preparative Scale:

-